![molecular formula C37H38B2O4 B3029623 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] CAS No. 728911-52-2](/img/structure/B3029623.png)

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]

説明

Synthesis Analysis

The synthesis of the spiro(fluorene-9,9'-xanthene) skeleton bis(ether amine) monomers is achieved through an acid-catalyzed condensation reaction of 9-fluorenone with resorcinol, forming the spiro framework through an sp3 carbon atom. This is followed by a nucleophilic substitution reaction with different agents, such as 1-fluoro-4-nitro-benzene or 2-chloro-5-nitrobenzotrifluoride, and a catalytic reduction to produce the diamine monomers . Additionally, a synthetic procedure for a dibromo-tetraethoxy-spirobifluorene monomer has been developed, which is synthesized in high yields over five steps from readily available starting materials .

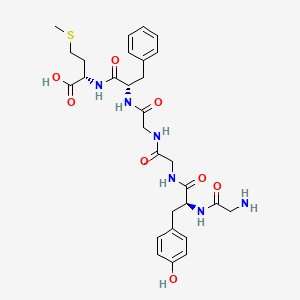

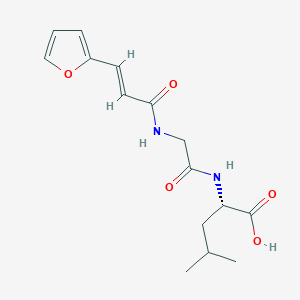

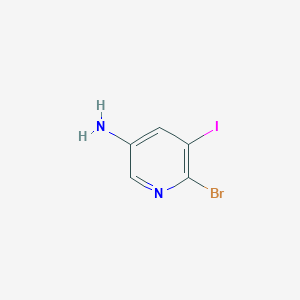

Molecular Structure Analysis

The molecular structures of the synthesized compounds are based on a spirobifluorene core, which is a rigid and planar structure that can impart desirable properties to the resulting polymers, such as high thermal stability and optical transparency. The presence of substituents like trifluoromethyl groups and ether linkages influences the solubility and electronic properties of the monomers and the derived polyimides .

Chemical Reactions Analysis

The monomers synthesized in these studies are used to create polyimides through a conventional two-stage process involving the thermal or chemical imidization of poly(amic acid) precursors. These reactions are facilitated by the presence of various commercially available aromatic tetracarboxylic dianhydrides .

Physical and Chemical Properties Analysis

The resulting polyimides exhibit excellent solubility in organic solvents such as N-methyl-2-pyrrolidone, N,N-dimethylacetamide, and m-cresol. They can form transparent, flexible, and strong films with low moisture absorption and low dielectric constants, which are advantageous for electronic applications. The UV-vis absorption cutoff wavelengths for these films are in the range of 352–409 nm, indicating good optical transparency. The thermal stability of these polyimides is also notable, with decomposition temperatures above 510 °C and glass transition temperatures ranging from 274–346 °C . The monomer synthesized in the third study also shows good solubility in organic solvents, which is a desirable trait for processability in various applications .

科学的研究の応用

OLED Applications

A key application of this compound is in the domain of organic light-emitting diodes (OLEDs). It has been used in the synthesis of new host materials for thermally stable blue phosphorescent OLEDs. These materials exhibit enhanced thermal stability and high luminescence efficiency, crucial for the development of efficient OLED displays (Seo & Lee, 2017).

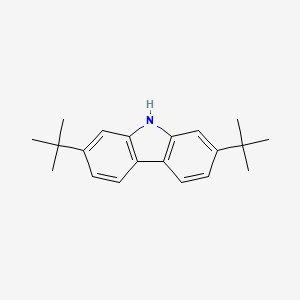

Polymer Synthesis

This compound plays a significant role in the synthesis of various polymers. For instance, it has been utilized in the creation of fully conjugated copolymers, incorporating fluorene and carbazole units, which exhibit unique photophysical properties (Grigoras & Antonoaia, 2005). Additionally, it's been used in synthesizing polyfluorene derivatives with applications in photoluminescence and electrical conductivity (Ranger, Rondeau & Leclerc, 1997).

Water-Soluble Polymers

The compound is instrumental in developing water-soluble carboxylated polyfluorenes. These polymers have been studied for their fluorescence quenching properties in the presence of various cationic quenchers and proteins, indicating potential applications in biosensing and protein interaction studies (Zhang, Liu & Cao, 2008).

Solar Cell Applications

In the field of solar energy, this compound has been used in synthesizing copolymers for perovskite solar cells. These polymers demonstrate good hydrophobicity and photoluminescence quenching, making them suitable as hole transporting materials in solar cells (Meena et al., 2020).

Analytical Chemistry

From an analytical perspective, the compound has been analyzed using mass spectrography during the synthesis of fluorene-based electroluminescent materials. This research provides a basis for structure identification and understanding of the compound's properties (Hou Qiong, 2002).

Electroluminescent Devices

Its utilization in the synthesis of fluorene copolymers bearing DCM pendants highlights its role in developing electroluminescent devices. These copolymers exhibit unique absorption and emission spectra, indicating their potential in electroluminescent applications (Cheon et al., 2005).

Safety And Hazards

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[7'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2'-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38B2O4/c1-33(2)34(3,4)41-38(40-33)23-17-19-27-28-20-18-24(39-42-35(5,6)36(7,8)43-39)22-32(28)37(31(27)21-23)29-15-11-9-13-25(29)26-14-10-12-16-30(26)37/h9-22H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPGYJFGTIZCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)B8OC(C(O8)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)